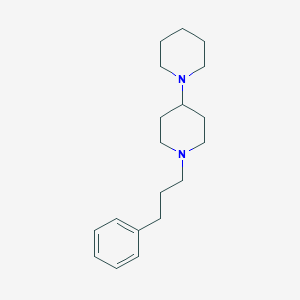
1'-(3-phenylpropyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylpropyl)-4,1’-bipiperidine is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a bipiperidine core with a phenylpropyl group attached, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)-4,1’-bipiperidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperidine with 3-phenylpropyl bromide under basic conditions. The reaction typically proceeds as follows:
Step 1: Preparation of 1-benzylpiperidine by reacting piperidine with benzyl chloride.
Step 2: Alkylation of 1-benzylpiperidine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods: Industrial production of 1-(3-Phenylpropyl)-4,1’-bipiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to streamline the process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylpropyl)-4,1’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the
Properties
Molecular Formula |
C19H30N2 |
|---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-(3-phenylpropyl)-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C19H30N2/c1-3-8-18(9-4-1)10-7-13-20-16-11-19(12-17-20)21-14-5-2-6-15-21/h1,3-4,8-9,19H,2,5-7,10-17H2 |
InChI Key |
XEIHVHVXQHYLBM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


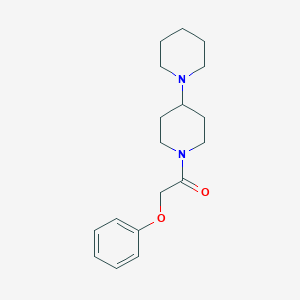
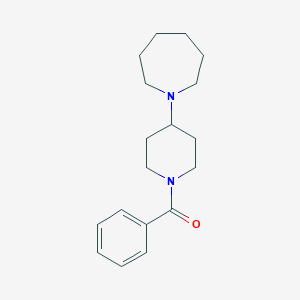
![1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249067.png)
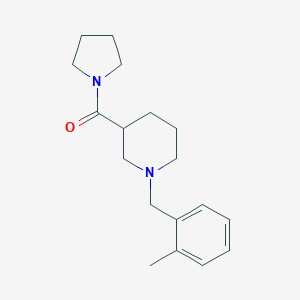
![1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)
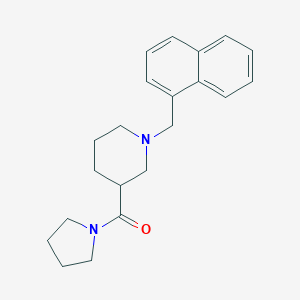
![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
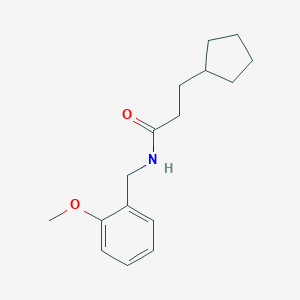
![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)
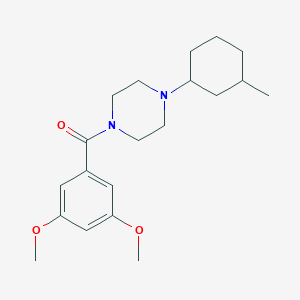
![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
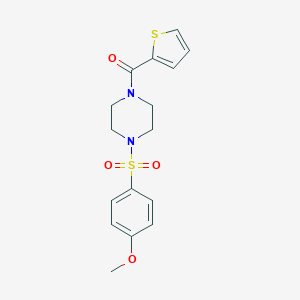
![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)
